molecular formula C19H17N5O3S2 B6420991 4-(3-{3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}benzenesulfonyl)morpholine CAS No. 924819-44-3

4-(3-{3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}benzenesulfonyl)morpholine

Cat. No. B6420991
CAS RN: 924819-44-3
M. Wt: 427.5 g/mol
InChI Key: PJHJFAWXVHLXMK-UHFFFAOYSA-N
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Description

The compound “4-(3-{3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}benzenesulfonyl)morpholine” belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . They are considered important in drug design, discovery, and development .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines derivatives involves heating 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry DMF, initially in the presence of potassium carbonate for 2 hours, and subsequently with p-TsOH .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . This core structure can make specific interactions with different target receptors due to its ability to accept and donate hydrogen bonds .

Scientific Research Applications

Anticancer Activity

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, which is part of the compound, has been found to have anticancer properties . This suggests that our compound could potentially be used in cancer treatment.

Antimicrobial Activity

The compound’s scaffold has also been associated with antimicrobial activity . This means it could be used in the development of new antimicrobial agents.

Analgesic and Anti-inflammatory Activity

The scaffold has shown analgesic and anti-inflammatory activities . This suggests potential applications in pain management and inflammation treatment.

Antioxidant Activity

The compound’s scaffold has demonstrated antioxidant properties . This could make it useful in combating oxidative stress in the body.

Antiviral Activity

The scaffold has been associated with antiviral activity . This suggests potential applications in the treatment of viral infections.

Enzyme Inhibition

The compound’s scaffold has been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This suggests potential applications in the treatment of diseases related to these enzymes.

Antitubercular Agents

The scaffold has shown potential as an antitubercular agent . This suggests potential applications in the treatment of tuberculosis.

Nonlinear Optical Applications

The compound holds promise for nonlinear optical (NLO) applications in various scientific fields, including biophysics, chemical dynamics, surface interface presentations, medicine, materials, and nuclear sciences .

Future Directions

The future directions for research on 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines include the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases . There is also a need to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .

Mechanism of Action

Target of Action

The compound “4-(3-{3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}benzenesulfonyl)morpholine” is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . These compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . The primary targets of these compounds are often enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Mode of Action

The mode of action of this compound is likely related to its interaction with its target enzymes. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing the enzyme from catalyzing its usual reaction . This can result in changes to cellular processes that depend on the activity of these enzymes.

Biochemical Pathways

The biochemical pathways affected by this compound would depend on the specific enzymes it targets. For example, if it inhibits carbonic anhydrase, it could affect processes related to pH regulation and fluid balance in the body. If it inhibits cholinesterase, it could affect neurotransmission in the nervous system .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and how it might be processed in the body.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For example, if it acts as an enzyme inhibitor, it could disrupt the normal function of cells that rely on that enzyme. This could lead to a variety of effects, depending on the role of the enzyme in cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its targets. Additionally, the compound’s stability could be affected by light, heat, and other environmental conditions .

properties

IUPAC Name

4-[3-(3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S2/c25-29(26,23-9-11-27-12-10-23)16-8-4-7-15(13-16)18-22-24-17(20-21-19(24)28-18)14-5-2-1-3-6-14/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHJFAWXVHLXMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NN4C(=NN=C4S3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-{3-Phenyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL}benzenesulfonyl)morpholine

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